

An In-depth Technical Guide to 1,3-Difluoro-5-propylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Difluoro-5-propylbenzene

Cat. No.: B062478

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,3-Difluoro-5-propylbenzene**, a key fluorinated aromatic compound. This document details its chemical identity, physicochemical properties, a plausible synthesis protocol, and its applications, particularly in the realms of pharmaceutical development and material science.

Chemical Identity and Synonyms

The primary identifier for this compound is its IUPAC name. It is also known by several synonyms in commercial and research contexts.

Identifier	Value
IUPAC Name	1,3-difluoro-5-propylbenzene[1]
Synonyms	3,5-difluoropropylbenzene, 1-Propyl-3,5-difluorobenzene, 3,5-Difluoro-1-propylbenzene
CAS Number	183245-00-3[1]
PubChem CID	18979661[1]
Molecular Formula	C ₉ H ₁₀ F ₂ [1]
InChI	InChI=1S/C9H10F2/c1-2-3-7-4-8(10)6-9(11)5-7/h4-6H,2-3H2,1H3[1]
SMILES	CCCC1=CC(F)=CC(F)=C1

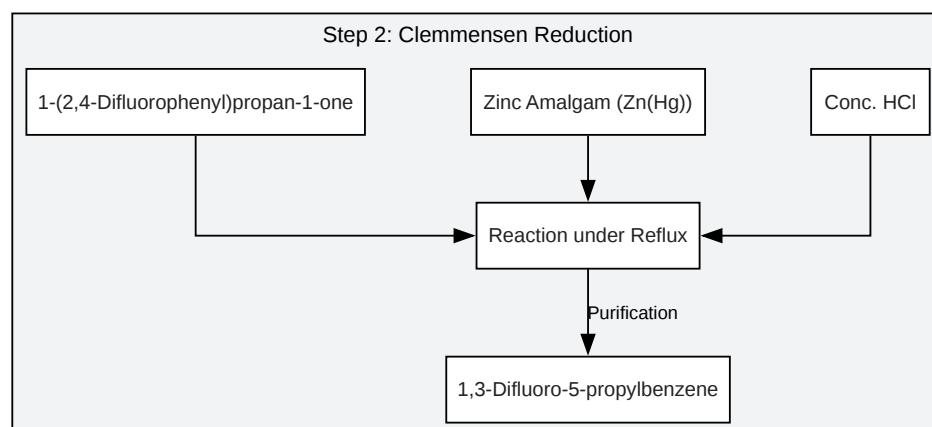
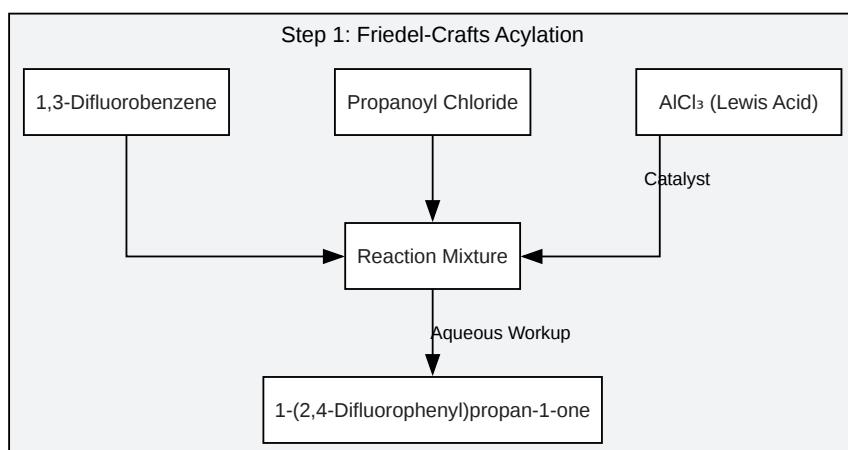
Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of **1,3-Difluoro-5-propylbenzene** is provided below. This data is crucial for its handling, characterization, and application in various experimental settings.

Table 2.1: Physicochemical Properties

Property	Value	Source
Molecular Weight	156.18 g/mol	[2]
Appearance	Colorless to almost colorless clear liquid	[2]
Density	1.05 g/cm ³	[2]
Boiling Point	170 °C	[2]
Refractive Index (n _{20D})	1.45	[2]
Purity	≥ 98% (GC)	[2]

Table 2.2: Spectroscopic Data



Spectrum Type	Key Features
Infrared (FTIR)	The spectrum, typically recorded from a neat sample, would show characteristic peaks for C-H stretching of the propyl group (around 2870-2960 cm^{-1}), aromatic C-H stretching (around 3030-3080 cm^{-1}), aromatic C=C stretching (near 1500 and 1600 cm^{-1}), and strong C-F stretching vibrations.[1][3]
Raman	FT-Raman spectroscopy provides complementary vibrational information to IR spectroscopy.[1][3]

Synthesis of 1,3-Difluoro-5-propylbenzene

A plausible and efficient two-step synthesis route for **1,3-Difluoro-5-propylbenzene** involves an initial Friedel-Crafts acylation of 1,3-difluorobenzene, followed by a Clemmensen reduction of the resulting ketone.[4][5][6][7]

Logical Workflow for the Synthesis of **1,3-Difluoro-5-propylbenzene**

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: A two-step synthesis of **1,3-Difluoro-5-propylbenzene**.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of 1,3-Difluorobenzene

This procedure describes the synthesis of the intermediate, 1-(2,4-Difluorophenyl)propan-1-one.

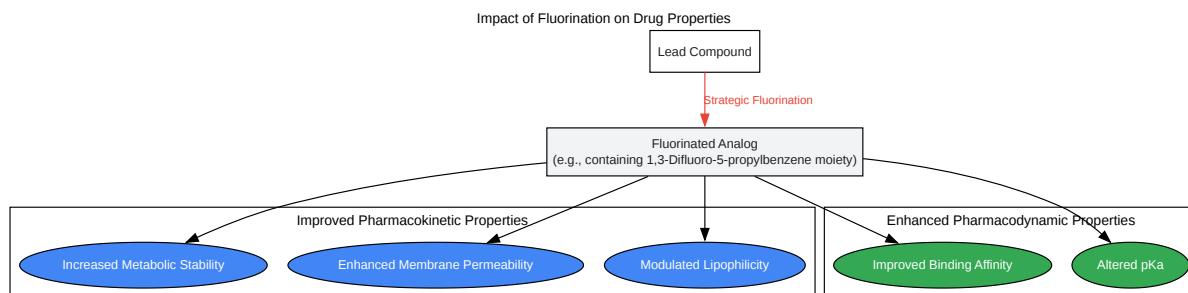
- Materials: 1,3-Difluorobenzene, Propanoyl chloride, Anhydrous Aluminum chloride ($AlCl_3$), Dichloromethane (DCM), Hydrochloric acid (HCl), Water, Anhydrous Magnesium Sulfate ($MgSO_4$).
- Procedure:
 - To a stirred suspension of anhydrous $AlCl_3$ (1.2 equivalents) in dry DCM at 0 °C under an inert atmosphere, add propanoyl chloride (1.0 equivalent) dropwise.
 - After stirring for 15 minutes, add 1,3-difluorobenzene (1.5 equivalents) dropwise, maintaining the temperature at 0 °C.
 - Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
 - The reaction is then carefully quenched by pouring it onto a mixture of crushed ice and concentrated HCl.
 - The organic layer is separated, and the aqueous layer is extracted with DCM.
 - The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
 - The organic phase is dried over anhydrous $MgSO_4$, filtered, and the solvent is removed under reduced pressure to yield the crude 1-(2,4-Difluorophenyl)propan-1-one, which can be purified by vacuum distillation.

Step 2: Clemmensen Reduction of 1-(2,4-Difluorophenyl)propan-1-one

This procedure details the reduction of the ketone to the final product.

- Materials: 1-(2,4-Difluorophenyl)propan-1-one, Zinc amalgam ($Zn(Hg)$), Concentrated Hydrochloric acid, Toluene, Water.
- Procedure:

- Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercuric chloride for 10 minutes, then decanting the solution and washing the zinc with water.
- In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated HCl, water, and toluene.
- Add the 1-(2,4-Difluorophenyl)propan-1-one (1.0 equivalent) to the stirred mixture.
- Heat the mixture to reflux and maintain for 6-12 hours. Additional portions of concentrated HCl may be added during the reflux period.
- After cooling to room temperature, the organic layer is separated. The aqueous layer is extracted with toluene.
- The combined organic layers are washed with water and brine, then dried over anhydrous MgSO₄.
- After filtration, the solvent is removed in vacuo, and the resulting crude product is purified by fractional distillation to yield pure **1,3-Difluoro-5-propylbenzene**.


Applications in Research and Development

1,3-Difluoro-5-propylbenzene is a valuable building block in several areas of chemical research and development due to its unique structural and electronic properties conferred by the fluorine atoms.[2]

- Pharmaceutical Development: As an intermediate, this compound is utilized in the synthesis of more complex molecules that are candidates for new therapeutic agents. The presence of fluorine can significantly enhance the metabolic stability, membrane permeability, and binding affinity of drug molecules.[2]
- Material Science: The fluorinated benzene core is used in the creation of advanced polymers and coatings. These materials often exhibit improved chemical resistance, thermal stability, and durability.[2]
- Organic Synthesis: Its reactivity in electrophilic aromatic substitution and other transformations makes it a versatile starting material for academic and industrial research.[2]

- Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine into agrochemical candidates can improve their efficacy and environmental persistence.[2]

The Role of Fluorination in Drug Discovery

[Click to download full resolution via product page](#)

Caption: Strategic incorporation of fluorine can enhance drug-like properties.

Safety and Handling

1,3-Difluoro-5-propylbenzene is classified as a flammable liquid and vapor. Standard laboratory safety precautions should be followed, including working in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses, lab coat), and avoiding sources of ignition. Store in a cool, dry place away from oxidizing agents.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-Difluoro-5-propylbenzene | C9H10F2 | CID 18979661 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. benchchem.com [benchchem.com]
- 5. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 6. Clemmensen Reduction | ChemTalk [chemistrytalk.org]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,3-Difluoro-5-propylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b062478#iupac-name-and-synonyms-for-1-3-difluoro-5-propylbenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com